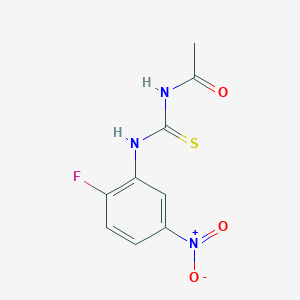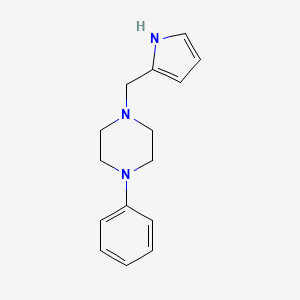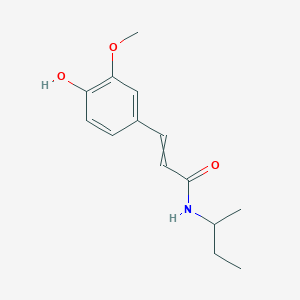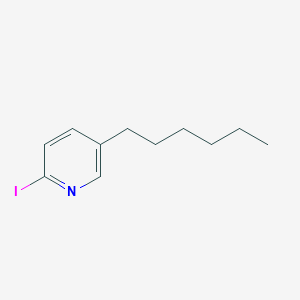![molecular formula C8H18N2O3 B14240672 2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) CAS No. 597523-11-0](/img/structure/B14240672.png)
2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) is a chemical compound with the molecular formula C10H22N2O3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two ethan-1-ol groups attached to the nitrogen atoms of the morpholine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of morpholine with ethylene oxide. The reaction proceeds under controlled conditions, usually in the presence of a catalyst such as potassium hydroxide. The reaction can be represented as follows:
[ \text{Morpholine} + 2 \text{Ethylene Oxide} \rightarrow 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) ]
The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) involves large-scale reactors where morpholine and ethylene oxide are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the product. The final product is then purified through distillation or crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(4-Morpholinyl)ethoxy]ethanol
- 2-{2-[2-(Morpholin-4-yl)ethoxy]ethoxy}ethan-1-ol
Uniqueness
2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its dual hydroxyl groups and morpholine ring make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
597523-11-0 |
|---|---|
Fórmula molecular |
C8H18N2O3 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(morpholin-4-yl)amino]ethanol |
InChI |
InChI=1S/C8H18N2O3/c11-5-1-9(2-6-12)10-3-7-13-8-4-10/h11-12H,1-8H2 |
Clave InChI |
SWNRNMYMGNIWMR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)



![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)

![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)


